molecular formula C20H19FINO B583793 AM694 3-iodo isomer CAS No. 1427325-91-4

AM694 3-iodo isomer

Cat. No. B583793
CAS RN: 1427325-91-4
M. Wt: 435.3
InChI Key: QIKGCUFVLWGTKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of AM694 3-iodo isomer is C20H19FINO . It has an average mass of 435.274 Da and a monoisotopic mass of 435.049530 Da . The InChI code is InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18 (17-9-2-3-10-19 (17)23)20 (24)15-7-6-8-16 (22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 .


Physical And Chemical Properties Analysis

AM694 3-iodo isomer is a crystalline solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 538.4±40.0 °C at 760 mmHg, and a flash point of 279.4±27.3 °C . It has a molar refractivity of 104.4±0.5 cm3, and a molar volume of 297.6±7.0 cm3 . Its solubility in DMF and DMSO is 20 mg/ml, in ethanol is 10 mg/ml, and in PBS (pH 7.2) is 0.5 mg/ml .

Scientific Research Applications

  • Photochemistry of Iodoform in Methanol : This study explores the formation and fate of iso-CHI2-I photoproduct upon UV excitation of iodoform in different solvents. It reveals that iso-CHI2-I is a major photochemical product and discusses its stability and reaction pathways (El-Khoury et al., 2009).

  • Theoretical Studies of Heterofullerenes C68X2 : This paper investigates the molecular structures of energetically favored isomers of C68X2 using semiempirical methods. The study provides insights into the static properties and regioselectivity of these isomers (Chen et al., 1999).

  • Extended CNDO/2 Studies of the Isoelectronic Series AM(CO)3 : The electronic structure of isoelectronic AM(CO)3 is investigated in this study. It offers a deeper understanding of bond strengths and reactivity in such complexes (Fitzpatrick et al., 1977).

  • Halogen Shuffling in Pyridines : This research focuses on the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, leading to various iodo derivatives. It provides insights into the reactivity and transformation of halogenated compounds (Mongin et al., 1998).

  • Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols : This paper presents the synthesis of 3-iodo and 6-iodo isomers of 8-quinolinols and evaluates their antifungal activities. It highlights the bioactive potential of iodine-containing compounds (Gershon et al., 2002).

  • Mechanism of cis/trans Equilibration of Alkenes via Iodine Catalysis : This study uses computational chemistry to explore the catalyzed isomerization mechanism of alkenes. It discusses the formation of iodo intermediates and their stability (Hepperle et al., 2005).

  • Polynuclear Isocyanide Complexes of Rhenium : The synthesis and characterization of polynuclear isocyanide iodo complexes are detailed in this research. It contributes to the understanding of complex formation and properties in coordination chemistry (Romiti et al., 1977).

  • Iodine Oxidative Addition to Isomeric Platinum(II) Phosphine Complexes : This paper explores the reaction between cis and trans isomers of platinum(II) complexes with iodine. It provides insights into the kinetics and mechanisms of oxidative addition reactions in organometallic chemistry (Yahav et al., 2005).

Mechanism of Action

Target of Action

The primary targets of the AM694 3-iodo isomer are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

AM694 3-iodo isomer is a potent synthetic cannabinoid . It interacts with its targets, the CB1 and CB2 receptors, by binding to them . The Ki values, which represent the binding affinity of the compound for these receptors, are 0.08 nM for the CB1 receptor and 1.44 nM for the CB2 receptor .

Biochemical Pathways

It is known that cannabinoids typically affect the release of various neurotransmitters, thereby influencing neuronal activity .

Pharmacokinetics

Its solubility in various solvents has been determined: dmf: 20 mg/ml, dmso: 20 mg/ml, ethanol: 10 mg/ml, pbs (ph 72): 05 mg/ml . These solubility properties may influence its bioavailability.

Result of Action

Given its potent binding affinity for the cb1 and cb2 receptors, it is likely to have significant effects on the physiological processes regulated by these receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the AM694 3-iodo isomer . For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s efficacy and action may be influenced by the physiological environment in which it is administered, including the presence of other compounds, the pH, and the temperature .

properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKGCUFVLWGTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017331
Record name AM694 3-iodo isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AM694 3-iodo isomer

CAS RN

1427325-91-4
Record name AM694 3-iodo isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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